![molecular formula C12H9N B1329717 1H-ベンゾ[g]インドール CAS No. 233-34-1](/img/structure/B1329717.png)

1H-ベンゾ[g]インドール

概要

説明

1H-Benzo[g]indole is an aromatic heterocyclic compound consisting of a benzene ring fused to an indole structureIt is a colorless solid with a molecular formula of C12H9N and a molecular weight of 167.21 g/mol .

科学的研究の応用

1H-Benzo[g]indole has a wide range of applications in scientific research:

準備方法

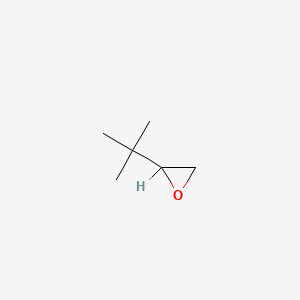

Synthetic Routes and Reaction Conditions: 1H-Benzo[g]indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the cyclization of an N-arylhydrazone under acidic conditions . Another method is the Leimgruber-Batcho indole synthesis, which uses microwave acceleration to enhance reaction conditions .

Industrial Production Methods: Industrial production of 1H-Benzo[g]indole often involves the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific details of these methods are proprietary to the manufacturers and may vary depending on the desired application .

化学反応の分析

Types of Reactions: 1H-Benzo[g]indole undergoes various chemical reactions, including:

Oxidation: This reaction can yield products such as indigo, a well-known dye.

Reduction: Mild hydrogenation of 1H-Benzo[g]indole produces 2,3-dihydroindole.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and alkylation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation with halogens (e.g., chlorine, bromine), nitration with nitric acid, and alkylation with alkyl halides.

Major Products:

Oxidation: Indigo.

Reduction: 2,3-Dihydroindole.

Substitution: Various halogenated, nitrated, and alkylated derivatives.

作用機序

The mechanism of action of 1H-Benzo[g]indole varies depending on its application:

Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.

Antiandrogen Activity: It targets the Binding Function 3 (BF3) site of the androgen receptor, inhibiting the receptor’s activity and reducing the expression of androgen-dependent genes.

類似化合物との比較

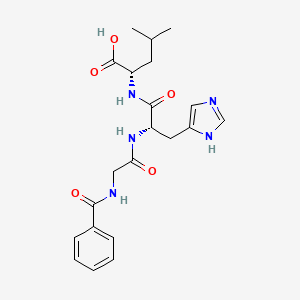

1H-Benzo[g]indole can be compared to other indole derivatives:

Indole: A simpler structure with a benzene ring fused to a pyrrole ring.

1H-Benz[e]indole: Similar to 1H-Benzo[g]indole but with different ring fusion, leading to distinct chemical properties.

Indole–Thiourea Derivatives: These compounds are studied for their tyrosinase inhibitory activity and potential therapeutic applications.

Uniqueness: 1H-Benzo[g]indole is unique due to its specific ring fusion and the resulting chemical properties, which make it suitable for specialized applications in various fields of research and industry.

特性

IUPAC Name |

1H-benzo[g]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYWOHBEPVGIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075202 | |

| Record name | 1H-Benz[g]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233-34-1 | |

| Record name | 1H-Benz(g)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[g]indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benz[g]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzo[g]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1H-benzo[g]indole?

A1: 1H-benzo[g]indole has the molecular formula C12H9N and a molecular weight of 167.21 g/mol.

Q2: Are there any spectroscopic data available for 1H-benzo[g]indole?

A2: Yes, studies utilizing various spectroscopic techniques have been conducted on 1H-benzo[g]indole and its derivatives. For instance, UV-Vis, FTIR, and scanning electron microscopy were employed to characterize the structure and morphology of electrochemically synthesized poly(1H-benzo[g]indole) films. [] These analyses provide insights into the polymer's properties and potential applications.

Q3: How can 4-chloro-5-hydroxy-1H-benzo[g]indoles be synthesized?

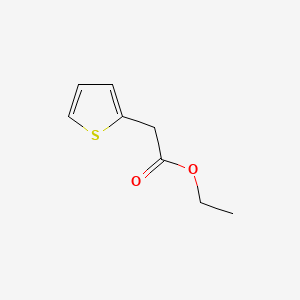

A3: 4-chloro-5-hydroxy-1H-benzo[g]indoles can be synthesized by reacting methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate or 3-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-buten-2-one with primary amines. [, ] This reaction primarily yields the desired 1H-benzo[g]indoles alongside minor amounts of 1H-benzo[f]indole derivatives.

Q4: Can palladium catalysts be used in reactions involving 1H-benzo[g]indole derivatives?

A4: Yes, palladium catalysts have proven useful in reactions with 1H-benzo[g]indole derivatives. For example, a palladium-catalyzed reaction using acetyl oximes and isocyanides was developed to synthesize 2H-pyrrol-2-imines, which could be further transformed into 1H-benzo[g]indole-2,3-dione derivatives through acid hydrolysis. [] This highlights the versatility of palladium catalysis in constructing diverse heterocyclic compounds.

Q5: What is the role of copper in reactions with 2-alkynyl-1,8-bis(dimethylamino)naphthalenes leading to 1H-benzo[g]indoles?

A5: Copper plays a crucial role in directing the regioselectivity of the reaction, leading to the formation of specific 1H-benzo[g]indole isomers. In some cases, copper catalyzes an oxidative transformation to produce 3-aroylbenzo[g]indoles. [] The presence of copper alongside palladium allows for a switch in the electrophilic and nucleophilic sites of the acetylenic bond, influencing the reaction outcome.

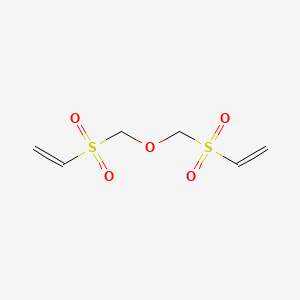

Q6: What are the potential applications of poly(1H-benzo[g]indole) in electrochromic devices?

A6: Poly(1H-benzo[g]indole) (PBIn) exhibits promising electrochromic properties, making it suitable for use in electrochromic devices (ECDs). [] When combined with poly(3,4-ethylenedioxythiophene) (PEDOT) in an ECD, PBIn contributes to good optical contrast, high coloration efficiency, fast response time, improved optical memory, and long-term stability. [] This suggests its potential for applications in displays, smart windows, and other optoelectronic devices.

Q7: Can 1H-benzo[g]indole derivatives be used as building blocks for fluorescent materials?

A7: Yes, 1H-benzo[g]indole derivatives show promise as building blocks for deep blue fluorescent materials. Specifically, a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core was used to create D–π–A–π–D deep blue fluorescent materials. [] These materials exhibit a stable efficiency curve at high luminance, highlighting their potential for organic light-emitting diode (OLED) applications.

Q8: Do any 1H-benzo[g]indole derivatives exhibit biological activity?

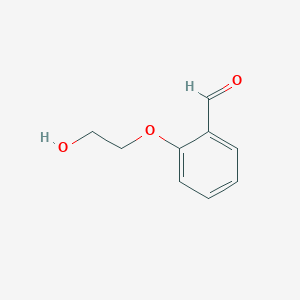

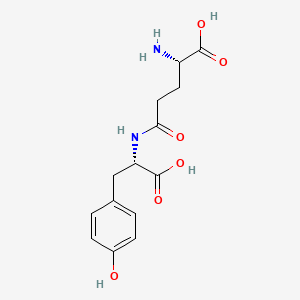

A8: Yes, several 1H-benzo[g]indole derivatives have shown promising biological activities. For instance, 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives exhibited cytotoxic activity against various human cancer cell lines. [] Additionally, benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated potent inhibition of human 5-lipoxygenase (5-LO). [] This enzyme plays a critical role in inflammatory processes, suggesting the potential of these derivatives as anti-inflammatory agents.

Q9: Have any structure-activity relationship (SAR) studies been conducted on 1H-benzo[g]indole derivatives?

A9: Yes, SAR studies have been conducted on certain 1H-benzo[g]indole derivatives. For example, research on 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benzindol-8-amines investigated the effects of different substituents on serotonergic and dopaminergic activity. [] This research helped elucidate the structural features critical for modulating activity at specific receptor subtypes.

Q10: Are there any known applications of 1H-benzo[g]indole derivatives in drug discovery?

A10: While specific drugs based on 1H-benzo[g]indole are not yet commercially available, its derivatives have shown promise in drug discovery. For example, 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives were investigated for their D2-like binding affinity, suggesting their potential as therapeutic agents targeting dopamine receptors. [, ] Further research in this area could lead to the development of novel therapeutics for various neurological and psychiatric disorders.

Q11: Has computational chemistry been used to study 1H-benzo[g]indole and its derivatives?

A11: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 1H-benzo[g]indole and its derivatives. Quantum chemical calculations were employed to elucidate the polymerization mechanism of 1H-benzo[g]indole, revealing that polymerization mainly occurs at the C(2) and C(5) positions. [] Such computational studies provide valuable insights into the electronic structure and reactivity of these compounds.

Q12: Are there any known methods for analyzing and characterizing 1H-benzo[g]indole and its derivatives?

A12: Various analytical techniques are employed to characterize 1H-benzo[g]indole and its derivatives. These include spectroscopic methods like NMR (1H NMR and 13C NMR) and mass spectrometry (MS), as well as elemental analysis. [] These techniques provide valuable information about the compound's structure, purity, and other characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。